(R)-2-Amino-2-cyclohexylethanol hydrochloride

Catalog No.
S8230656
CAS No.
85711-14-4
M.F
C8H18ClNO
M. Wt
179.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-2-cyclohexylethanol hydrochloride

CAS Number

85711-14-4

Product Name

(R)-2-Amino-2-cyclohexylethanol hydrochloride

IUPAC Name

(2R)-2-amino-2-cyclohexylethanol;hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

InChI

InChI=1S/C8H17NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h7-8,10H,1-6,9H2;1H/t8-;/m0./s1

InChI Key

PENLKJMHKAXHJP-QRPNPIFTSA-N

SMILES

C1CCC(CC1)C(CO)N.Cl

Canonical SMILES

C1CCC(CC1)C(CO)N.Cl

Isomeric SMILES

C1CCC(CC1)[C@H](CO)N.Cl

(R)-2-Amino-2-cyclohexylethanol hydrochloride is a chiral amino alcohol with the molecular formula C8_8H18_{18}ClNO. It features an amino group and a hydroxyl group attached to a cyclohexane ring, making it a significant compound in organic synthesis and medicinal chemistry. This compound is particularly noted for its potential applications in the development of pharmaceuticals and as an intermediate in various

, including:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield different derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives when reacted with alkyl halides or acyl chlorides .

Major Products Formed

The reactions involving (R)-2-Amino-2-cyclohexylethanol hydrochloride can yield various substituted cyclohexyl derivatives, which are valuable in synthesizing pharmaceuticals and fine chemicals.

(R)-2-Amino-2-cyclohexylethanol hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurological and cardiovascular systems. The compound's ability to interact with biological targets makes it an important candidate for further pharmacological research. Its structural properties suggest that it may influence enzyme mechanisms and receptor interactions, contributing to its therapeutic potential .

The synthesis of (R)-2-Amino-2-cyclohexylethanol hydrochloride typically involves several steps:

  • Starting Material: The synthesis often begins with the corresponding ketone or oxazoline derivative.
  • Reduction: Catalytic hydrogenation is a common method, where the starting material is reduced in the presence of hydrogen gas and a catalyst, such as palladium on carbon.
  • Hydrolysis: Following reduction, hydrolysis is performed to yield the desired amino alcohol.
  • Purification: The final product is usually purified through recrystallization or chromatography to achieve the desired purity level .

(R)-2-Amino-2-cyclohexylethanol hydrochloride has diverse applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting neurological disorders and cardiovascular diseases.
  • Organic Chemistry: The compound is utilized in the synthesis of complex organic molecules and chiral compounds.
  • Biological Research: It aids in studying enzyme mechanisms and developing biologically active molecules .

Research into the interaction of (R)-2-Amino-2-cyclohexylethanol hydrochloride with various biological systems has revealed its potential as a modulator of enzyme activity and receptor binding. Studies indicate that it may influence neurotransmitter pathways, making it a candidate for further investigation in neuropharmacology .

Several compounds share structural similarities with (R)-2-Amino-2-cyclohexylethanol hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
(S)-2-Amino-2-cyclohexylethanol Hydrochloride845555-46-61.00Enantiomer with similar properties but different stereochemistry
trans-4-Aminocyclohexylmethanol Hydrochloride1504-49-00.79Contains an amino group but lacks the cyclohexane structure
Rel-(1R,3S,4R)-4-aminoadamantan-1-ol62058-03-10.80Different core structure but shares amino alcohol characteristics
(R)-2-amino-2-cyclohexylmethanol Hydrochloride85711-14-41.00Similar structure with slight variations in functional groups

The uniqueness of (R)-2-Amino-2-cyclohexylethanol hydrochloride lies in its specific stereochemistry and its dual functional groups, which enhance its reactivity and biological activity compared to other similar compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

179.1076919 g/mol

Monoisotopic Mass

179.1076919 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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